molecular formula C7H6ClN3O B1457224 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 1226804-06-3

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No. B1457224
CAS RN: 1226804-06-3
M. Wt: 183.59 g/mol
InChI Key: FRTZJZDPQWFPAL-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a chemical compound with the molecular formula C7H6ClN3. It is commercially available and is used as a building block in various chemical syntheses .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate was exemplified in a study .


Molecular Structure Analysis

The molecular weight of this compound is 167.59. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .


Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It can also undergo iodine reaction with NIS to form 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .


Physical And Chemical Properties Analysis

This compound appears as a wheat solid . Its melting point range is approximately 128-131 °C .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, including derivatives of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, has been extensively studied for their broader synthetic applications and bioavailability in the medicinal and pharmaceutical industries. Hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been employed for the development of these scaffolds through one-pot multicomponent reactions, highlighting their applicability in creating lead molecules for drug discovery and development (Parmar, Vala, & Patel, 2023).

Anticancer and Anti-inflammatory Properties

Research developments have demonstrated the anti-inflammatory activities and structure-activity relationships (SARs) of pyrimidine derivatives, including the chemical of interest. These studies have highlighted the potential of pyrimidine compounds in developing new therapeutic agents with potent anti-inflammatory effects, attributing their efficacy to the inhibition of vital inflammatory mediators (Rashid et al., 2021). Additionally, several pyrimidine derivatives exhibit significant anticancer activities, emphasizing the importance of the pyrimidine core as a promising scaffold for the development of biologically active compounds with diverse pharmacological activities (Chiriapkin, 2022).

Applications in Optical Sensors and Alzheimer's Research

Pyrimidine derivatives have been identified as excellent candidates for use as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This highlights their versatility beyond pharmaceutical applications to include materials science and analytical chemistry (Jindal & Kaur, 2021). Furthermore, studies on pyrimidine derivatives as anti-Alzheimer's agents have provided valuable insights into the structural activity relationships (SARs) that underpin their therapeutic potential, offering new avenues for research and development in neurodegenerative disease treatment (Das et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its cytotoxic activity, given the observed activity of structurally similar compounds . Additionally, its reactivity suggests potential for use in a variety of chemical syntheses .

properties

IUPAC Name

4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTZJZDPQWFPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(NC1=O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 4-chloro-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one (0.4 g; 0.0023 mol; 1.0 equiv) in THF (15 mL) and cool to −78° C. under an argon atmosphere. Add drop-wise lithium hexamethyldisilazide (4.7 mL; 0.0047 mol; 2.0 equiv; 1 M in THF). Stir the reaction at −78° C. for 30 min. Add drop-wise methyl iodide (0.29 mL; 0.0047 mol; 2.0 equiv), allow the reaction temperature to come to −20° C. slowly and stir at −20° C. for 2 h. Quench the reaction with saturated ammonium chloride aqueous and extract with EA. Evaporate the organic layer to give the title compound (0.24 g; 41.38%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Three
Yield
41.38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Reactant of Route 2
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
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4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Reactant of Route 4
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4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Reactant of Route 5
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Reactant of Route 6
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

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